![molecular formula C10H9ClN4O2 B1478987 5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1994003-03-0](/img/structure/B1478987.png)
5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Vue d'ensemble
Description
5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C10H9ClN4O2 and its molecular weight is 252.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed synthetic approaches for related heterocyclic compounds, emphasizing the construction of pyrrolo[3,4-c]pyrrole derivatives. For instance, a study explored the synthesis of pyrano[2,3-c]pyrrole-4,7-dione derivatives, showcasing new synthetic methodologies for such fused heterocyclic systems (R. Vydzhak & S. Panchishin, 2008). This work contributes to expanding the toolkit for synthesizing complex molecules with potential applications in material science and pharmaceuticals.
Biological Activities
Some derivatives of pyrrolo[3,4-c]pyrrole have been evaluated for their biological activities, such as anti-candida properties. A specific investigation synthesized bis-heterocycles attached to pyrrole rings and assessed their inhibitory effects against several Candida isolates, indicating the potential of such compounds in developing new antifungal agents (A. Khan, 2018).
Application in Organic Electronics
The incorporation of pyrrolo[3,4-c]pyrrole derivatives in organic electronics, particularly in organic thin film transistors (OTFTs) and organic photovoltaics (OPVs), has been explored. For example, a study on the copolymer based on pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and bithiophene exhibited high mobility in OTFTs, demonstrating the potential of such materials in electronics (Yuning Li et al., 2011).
Photophysical Properties
The photophysical properties of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been a subject of interest due to their potential applications in optoelectronic materials. Research on symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions highlighted their potential in the synthesis of novel organic optoelectronic materials and biological systems, thanks to increased water solubility and unique optical properties (Guan-qi Zhang et al., 2014).
Propriétés
IUPAC Name |
5-(3-chloropyrazin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-8(13-2-1-12-7)15-3-5-6(4-15)10(17)14-9(5)16/h1-2,5-6H,3-4H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRANWVIGGXXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=CN=C3Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)
![azetidin-3-yl(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478907.png)
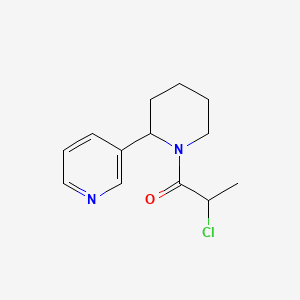
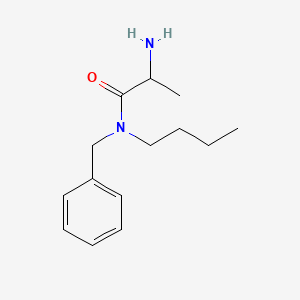
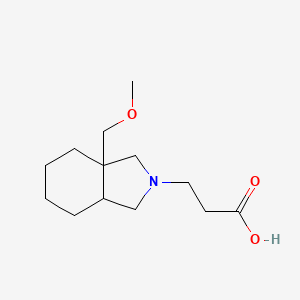
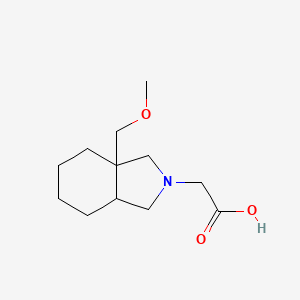
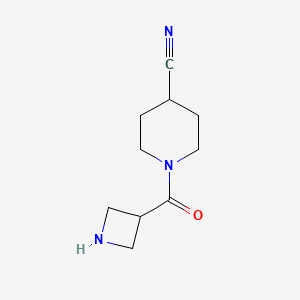
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478917.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1478920.png)
![1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478921.png)
![5-(methylglycyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478923.png)
![octahydro-1H-cyclopenta[e][1,4]oxazepin-1-amine](/img/structure/B1478924.png)
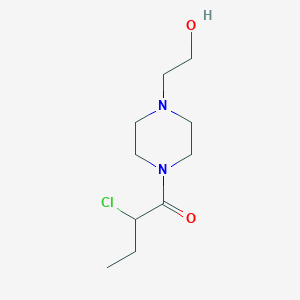
![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478927.png)
